molecular formula C26H32O3 B2762862 4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate CAS No. 331460-41-4

4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate

Cat. No.: B2762862
CAS No.: 331460-41-4
M. Wt: 392.539
InChI Key: REAXRIUPNWPULJ-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate is an organic compound with the molecular formula C26H32O3 It is characterized by the presence of a decanoate ester linked to a phenyl ring, which is further substituted with a 4-methylphenyl group and an α,β-unsaturated ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate typically involves the esterification of 4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenol with decanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate can undergo various chemical reactions, including:

    Oxidation: The α,β-unsaturated ketone moiety can be oxidized to form corresponding epoxides or diols.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate involves its interaction with molecular targets such as enzymes or receptors. The α,β-unsaturated ketone moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl acetate
  • 4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl butyrate
  • 4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl hexanoate

Uniqueness

4-[(E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl decanoate is unique due to its longer alkyl chain (decanoate), which can influence its lipophilicity and biological activity. The presence of the α,β-unsaturated ketone moiety also imparts distinct reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] decanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O3/c1-3-4-5-6-7-8-9-10-26(28)29-24-18-13-22(14-19-24)15-20-25(27)23-16-11-21(2)12-17-23/h11-20H,3-10H2,1-2H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REAXRIUPNWPULJ-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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